2-Propylpyrimidin-4(1H)-one
Description
2-Propylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a propyl substituent at position 2.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-8-5-4-7(10)9-6/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
USBRWLQHTGAEIN-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CC(=O)N1 |
Canonical SMILES |
CCCC1=NC=CC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
Pyrimidinone derivatives share a common backbone but differ in substituents and fused rings, leading to distinct chemical and biological behaviors. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Substituent Effects on Properties
- Lipophilicity: The propyl group in this compound contributes to moderate lipophilicity, enhancing membrane permeability compared to polar substituents like amino or hydroxyl groups (e.g., ). However, analogs with fused aromatic rings (e.g., pyrido-fused derivatives in ) exhibit higher hydrophobicity, favoring interactions with hydrophobic biological targets.
- Electronic Effects : Electron-donating groups (e.g., propyl) may upfield-shift NMR signals (cf. ¹H/¹³C shifts in ), whereas electron-withdrawing groups (e.g., halogens in ) deshield adjacent protons.


- Biological Activity : Substituents dictate target specificity. For example, MHY2251’s benzo[d][1,3]dioxol-5-yl group enhances binding to SIRT1 , while the pyrazole-furyl system in may enable kinase inhibition through hydrogen bonding.
Pharmacological Potential
- Anticancer Activity : MHY2251 demonstrates apoptosis induction via SIRT1 inhibition, highlighting the impact of bulky aromatic substituents . In contrast, simpler derivatives like this compound may require functionalization for similar efficacy.
- Antimicrobial Applications: Pyrimidinones with halogen substituents (e.g., 2-amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one in ) show enhanced antimicrobial activity due to increased electrophilicity.
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